N-Adamantan-1-yl-2-chloro-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Adamantan-1-yl-2-chloro-nicotinamide is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective Effects and Treatment of Neurodegenerative Diseases
Compounds with adamantane-based scaffolds, such as N-Adamantan-1-yl-2-chloro-nicotinamide, show promise in the treatment of neurodegenerative diseases. Their pharmacological profile suggests potential benefits against diseases like Alzheimer's and Parkinson's. Adamantane derivatives, including amantadine and memantine, have been utilized for their neuroprotective effects, and newer derivatives continue to be explored for enhanced efficacy against neurodegenerative conditions. This suggests a valuable pathway for further exploration in utilizing this compound and similar compounds for neurological health applications (Dembitsky, Gloriozova, & Poroikov, 2020).
Potential in Cancer Treatment
Nicotinic acid derivatives, including structures similar to this compound, have been identified for their anticancer properties. Research highlights the importance of such compounds in developing new anticancer agents, with nicotinic acid and its derivatives showing significant potential. The research focuses on the synthesis and investigation of nicotinamide derivatives, suggesting a broad avenue for anticancer drug development using these compounds (Jain, Utreja, Kaur, & Jain, 2020).
Chemical Synthesis and Biological Activity
Studies on the chemical properties and synthesis of adamantylated compounds, including nucleic bases and related structures, provide foundational knowledge for leveraging these compounds in drug development. The synthesis and characterization of adamantyl-containing compounds open new pathways for creating highly effective and selective drugs. This area of research is crucial for understanding the biological activity of synthesized compounds, indicating good prospects for research in developing therapies based on adamantane chemistry (Shokova & Kovalev, 2013).
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)15(20)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKQOEFQHFJRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329634 |
Source
|
Record name | N-(1-adamantyl)-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642642 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
445017-10-7 |
Source
|
Record name | N-(1-adamantyl)-2-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.